Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate

Description

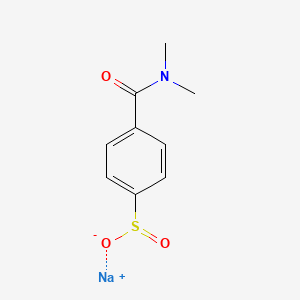

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound characterized by a benzene ring substituted with a sulfinate group (SO₂⁻Na⁺) at the 1-position and a dimethylcarbamoyl moiety (-CON(CH₃)₂) at the 4-position. Its molecular formula is C₉H₁₁NNaO₃S, with a molecular weight of 245.25 g/mol. The dimethylcarbamoyl group introduces both polar and steric effects, influencing solubility and reactivity. This compound is structurally related to sulfonamide derivatives but differs in the linkage (carbamate vs. sulfonamide).

Properties

Molecular Formula |

C9H10NNaO3S |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

sodium;4-(dimethylcarbamoyl)benzenesulfinate |

InChI |

InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-3-5-8(6-4-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

BDFWOUOEHBTUDY-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process may include additional purification steps such as crystallization or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from reactions involving this compound include sulfonic acids, thiols, sulfides, and various substituted derivatives .

Scientific Research Applications

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.

Mechanism of Action

The mechanism of action of sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Research Findings and Limitations

- Dimethylcarbamoyl vs.

- Trifluoromethyl vs. Carbamoyl : The -CF₃ group’s electronegativity enhances metabolic stability but may limit solubility, whereas the carbamoyl group balances polarity and bioavailability .

Gaps in Data :

- Limited experimental data (e.g., solubility, exact collision cross-sections) for this compound necessitates further studies.

Biological Activity

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with significant biological implications. Its unique structure and properties make it a subject of interest in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀NNaO₃S

- Appearance : White to off-white powder

- Solubility : Highly soluble in water

The compound features a trifluoromethyl group , which is known to influence enzyme activity and protein binding. This electron-withdrawing group enhances the compound's reactivity, making it valuable for drug development and biochemical research.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially modulating their activities. The trifluoromethyl group alters the electronic environment around the molecule, which can affect enzyme kinetics and substrate binding. This property is particularly relevant in the context of drug design, where modifying the pharmacokinetic profiles of existing drugs could lead to improved therapeutic outcomes.

Case Studies

- Antimicrobial Activity :

- Antioxidant Properties :

- Toxicological Studies :

Synthesis Methods

This compound can be synthesized through several methods:

- Reaction with Sodium Sulfite : A common synthesis route involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. This method allows for precise control over reaction parameters to yield high-purity products.

- Alternative Routes : Other synthetic pathways include using aryl bromides with sulfur dioxide surrogates, demonstrating versatility in production methods.

Applications

The compound's biological activity lends itself to various applications:

- Pharmaceutical Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents aimed at treating infections or metabolic disorders.

- Biochemical Research : this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions, contributing to a better understanding of biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.